

Chemical structure and properties of Eupalinolide B

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Compound of Interest		
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Eupalinolide B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in pharmacological research.[1][2][3] Possessing a complex germacrane-type structure, it exhibits a wide spectrum of biological activities, most notably potent anti-cancer and anti-inflammatory properties. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of **Eupalinolide B**. It details the molecular mechanisms and signaling pathways modulated by this natural product and furnishes comprehensive experimental protocols for its study, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Eupalinolide B is characterized by a ten-membered carbocyclic ring fused to a γ -lactone, a structural feature common to many bioactive sesquiterpenoids. Its chemical identity and properties are summarized below.



Property	Data	Reference(s)
IUPAC Name	[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6- (acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate	[4]
Synonyms	Eupalinolide G, Eupalinolide A(b)	[5][6][7]
CAS Number	877822-40-7 (primary), 877822-41-8	[1][4][5][6][7][8][9]
Molecular Formula	C24H30O9	[1][4][5][6][7][10]
Molecular Weight	462.49 g/mol	[1][5][6][10][11]
Physical Description	White to off-white powder or a colorless oil.	[5][12]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Acetonitrile.	[1][5][7]
Purity (Commercial)	≥98%	[1][2]
Storage	Store at -20°C, protected from light and moisture.	[6][7][10][12]

Biological Activities and Mechanisms of Action

Eupalinolide B has demonstrated significant therapeutic potential, primarily in oncology and immunology. Its mechanisms of action are multifaceted, involving the modulation of several key cellular signaling pathways.



Anti-Cancer Activity

Eupalinolide B exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Table 2.1: In Vitro Anti-proliferative Activity of Eupalinolide B



Cancer Type	Cell Line(s)	IC₅₀ Values (μM)	Observed Effects	Reference(s)
Laryngeal Cancer	TU212, AMC- HN-8, M4e, LCC, TU686, Hep-2	1.03, 2.13, 3.12, 4.20, 6.73, 9.07 (respectively)	Inhibition of proliferation and epithelial-mesenchymal transition; selective inhibition of Lysine-specific demethylase 1 (LSD1).	[2]
Pancreatic Cancer	MiaPaCa-2, PANC-1, PL-45	Not specified	Inhibition of cell viability, proliferation, migration, and invasion; induction of apoptosis, ROS generation, and disruption of copper homeostasis (potential cuproptosis).	[9][13][14]
Liver Cancer	SMMC-7721, HCCLM3	6-24 μM (concentration range)	Inhibition of cell growth and migration; induction of ferroptosis; activation of the ROS-ER-JNK signaling pathway.	[9][15]



Various Cancers

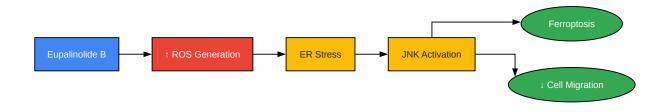
A-549 (Lung),

BGC-823
(Gastric), HL-60
(Leukemia)

Potent
cytotoxicity.

[1][8]

ROS-ER-JNK Pathway: In hepatic carcinoma, Eupalinolide B induces ferroptosis and inhibits cell migration by activating a signaling cascade involving Reactive Oxygen Species (ROS), Endoplasmic Reticulum (ER) stress, and the c-Jun N-terminal kinase (JNK).[9][15]
 [16]



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Eupalinolide B-induced ROS-ER-JNK pathway in liver cancer.

- Cuproptosis Induction: In pancreatic cancer, Eupalinolide B disrupts copper homeostasis
 and elevates ROS levels, suggesting a mechanism involving cuproptosis, a novel form of
 copper-dependent cell death.[13][14] It also shows synergistic effects when combined with
 the cuproptosis inducer elesclomol.[13]
- LSD1 Inhibition: **Eupalinolide B** acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), a promising anti-cancer target, thereby suppressing proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[2]

Anti-inflammatory Activity

Eupalinolide B modulates key inflammatory pathways, making it a candidate for treating inflammatory diseases.

NF-κB Pathway Inhibition: It inhibits the activation of the nuclear factor-kappa B (NF-κB)
 signaling pathway.[3][9] In lipopolysaccharide (LPS)-stimulated macrophages, Eupalinolide

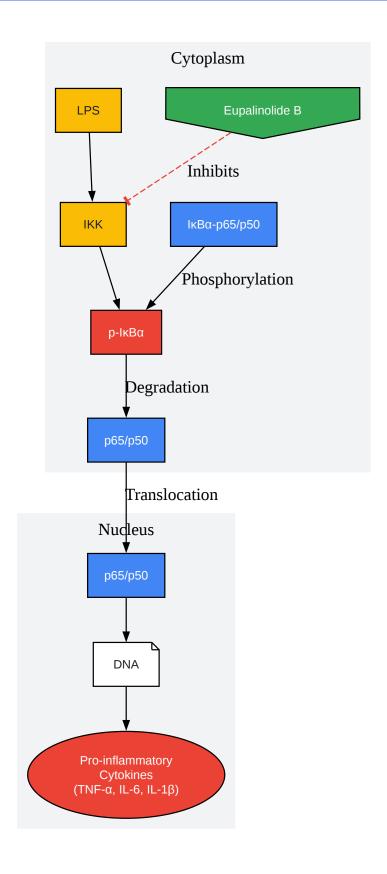






B prevents the phosphorylation and degradation of $I\kappa B\alpha$, which in turn blocks the nuclear translocation of the p65 subunit of NF- κB . This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, TNF- α , and IL-1 β .[3]





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Inhibition of the NF-κB signaling pathway by **Eupalinolide B**.



- AMPK/mTOR/ULK-1 Axis Regulation: In the context of rheumatoid arthritis, Eupalinolide B
 promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the
 AMPK/mTOR/ULK-1 signaling axis, thereby reducing synovial hyperplasia and alleviating
 arthritic symptoms.[17]
- DEK Degradation in Asthma: **Eupalinolide B** may suppress asthma-related airway inflammation by targeting the oncoprotein DEK for degradation via E3 ubiquitin ligases, which in turn inhibits the RIPK1-PANoptosis pathway.[18]

Experimental Protocols

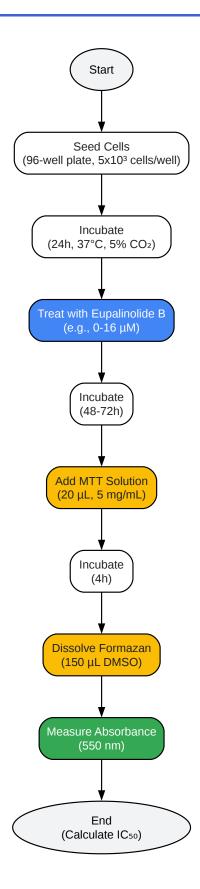
This section provides detailed methodologies for key experiments used to characterize the biological activity of **Eupalinolide B**.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of **Eupalinolide**B on cancer cells.[2][19]

- Cell Seeding: Seed cancer cells (e.g., TU212 laryngeal cancer cells) in a 96-well plate at a
 density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment: Prepare stock solutions of **Eupalinolide B** in DMSO. Dilute the stock solution with cell culture medium to achieve final concentrations (e.g., 0, 4, 8, 16 μM).[2] Replace the medium in the wells with the **Eupalinolide B**-containing medium.
- Incubation: Incubate the plates for 48 to 72 hours.[2]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the supernatant and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.





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Workflow for the MTT cell proliferation assay.



Western Blot Analysis for NF-kB Pathway Proteins

This protocol is based on the investigation of **Eupalinolide B**'s anti-inflammatory effects.[3]

- Cell Culture and Treatment: Culture RAW264.7 macrophages. Pre-treat cells with Eupalinolide B (e.g., 8 μM) for a specified time, followed by stimulation with Porphyromonas gingivalis-LPS for 24 hours to induce inflammation.[3]
- Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature protein samples (20-30 μg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

Foundational & Exploratory





This protocol outlines the general steps for evaluating the anti-tumor efficacy of **Eupalinolide B** in vivo, as described in studies on pancreatic and laryngeal cancers.[2][13]

- Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ TU212 cells) into the flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, **Eupalinolide B** low dose, **Eupalinolide B** high dose).
- Drug Administration: Administer Eupalinolide B (e.g., via intraperitoneal injection) daily or on a specified schedule. The vehicle control group receives the solvent (e.g., DMSO/saline mixture).
- Monitoring: Monitor tumor volume (calculated using the formula: 0.5 × length × width²) and mouse body weight every few days for the duration of the study (e.g., 21 days).[2]
- Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and collect major organs (liver, kidney, spleen, etc.) for further analysis.
- Analysis: Perform statistical analysis on tumor growth and weight. Conduct histological (e.g., H&E staining) and immunohistochemical (e.g., Ki-67 staining) analyses on the collected tissues.[2][13]

Conclusion

Eupalinolide B is a promising natural product with well-documented anti-cancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including NF-κB, ROS-mediated stress responses, and programmed cell death pathways like apoptosis, ferroptosis, and cuproptosis, underscores its therapeutic potential. The detailed chemical, biological, and methodological information compiled in this guide serves as a foundational resource for facilitating further research and development of **Eupalinolide B** as a potential lead compound for novel therapeutics. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as on optimizing its structure to enhance efficacy and specificity.



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